
3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains several functional groups including a methoxy group, a sulfonyl group, a piperidine ring, a pyrazine ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyrazine rings suggests that the molecule may have a cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl and nitrile groups could impact its solubility in different solvents .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . This compound, having a piperidine moiety, can be used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, this compound could have potential pharmacological applications, contributing to the discovery and biological evaluation of potential drugs .
Analytical Tests in Early Formulation Feasibility Studies
This compound can be used to conduct analytical tests during early formulation feasibility studies . These tests can help determine the viability of a new drug or product, ensuring it meets necessary standards and regulations .
Determination of Degradation Impurities
During stress studies, this compound can be used to determine degradation impurities . Understanding the degradation impurities of a compound is crucial in pharmaceutical research as it can affect the safety and efficacy of the final product .
Development, Validation, and Transfer of Analytical Methods
This compound can be used in the development, validation, and transfer of analytical methods . These methods are essential in ensuring the quality, safety, and efficacy of pharmaceutical products .
Spiking Studies in Process R&D
In process R&D, this compound can be used to perform spiking studies to demonstrate depletion upon recrystallization . This is an important step in the development of a robust and reliable manufacturing process .
Supplier for Chemical Research
This compound is also available from chemical suppliers for use in various chemical research applications. It can be used as a starting material or reagent in a wide range of chemical reactions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13-10-15(5-6-17(13)25-2)27(23,24)22-9-3-4-14(12-22)26-18-16(11-19)20-7-8-21-18/h5-8,10,14H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJAZHNKJVWRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


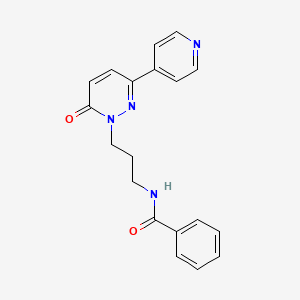
![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2886549.png)
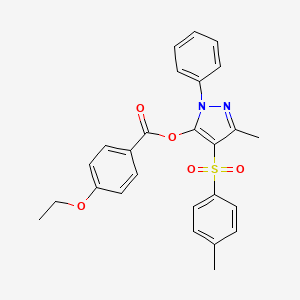


![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2886558.png)


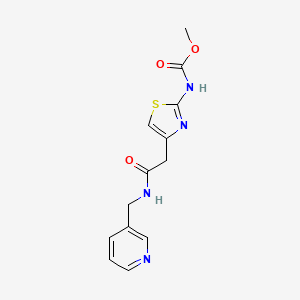
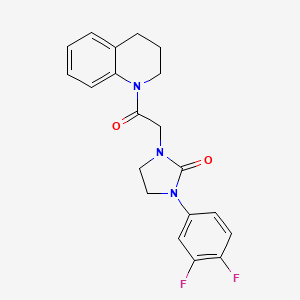
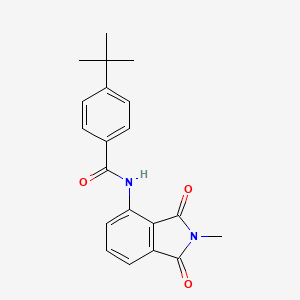
![N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide](/img/structure/B2886567.png)
